Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
CAS No.:
Cat. No.: VC20519962
Molecular Formula: C8H10FNO3
Molecular Weight: 187.17 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate -](/images/structure/VC20519962.png)
Specification
Molecular Formula | C8H10FNO3 |
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Molecular Weight | 187.17 g/mol |
IUPAC Name | methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
Standard InChI | InChI=1S/C8H10FNO3/c1-13-6(12)8-2-7(9,3-8)4-10-5(8)11/h2-4H2,1H3,(H,10,11) |
Standard InChI Key | MSIIPASTDMOBNQ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C12CC(C1)(CNC2=O)F |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Stereochemistry
The compound’s IUPAC name, methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, reflects its bicyclo[3.1.1]heptane core, which consists of a seven-membered ring system fused with a three-membered ring. The numbering scheme assigns the nitrogen atom to position 3, the fluorine substituent to position 5, and the ester group to position 1. The stereochemistry at the 5-position (fluoro) and 1-position (carboxylate) remains unspecified in commercial listings, suggesting that available material may represent a racemic mixture or a single diastereomer depending on synthetic routes .
Molecular Geometry and Conformational Analysis
The bicyclo[3.1.1]heptane framework imposes significant ring strain, favoring chair-like conformations that position substituents in pseudoequatorial orientations. Computational studies of analogous azabicyclo compounds reveal that fluorination at bridgehead positions enhances dipole moments and polar surface areas, potentially improving solubility and target binding . The carbonyl group at position 2 introduces additional rigidity, stabilizing the lactam ring and limiting rotational freedom.
Table 1: Key Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀FNO₃ | |
Molecular Weight | 187.16 g/mol | |
LogP (Partition Coefficient) | -0.43 | |
Polar Surface Area | 55 Ų | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 |
Synthetic Methodologies
Fluorination Strategies
Physicochemical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR data for structurally related compounds (e.g., 5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylates) reveal distinct splitting patterns:
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Fluorine Coupling: The fluorine atom at C5 induces characteristic doublets of doublets (dd) for adjacent protons (J = 5.4 Hz) .
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Ester Methyl Group: A singlet at δ 3.65–3.70 ppm corresponds to the methyl ester .
Mass Spectrometry
Electrospray ionization (ESI) mass spectra of the methyl ester derivative show a molecular ion peak at m/z 187.1 [M+H]⁺, consistent with the molecular formula C₈H₁₀FNO₃ .
Supplier | Purity | Pack Size | Price (USD) | Lead Time |
---|---|---|---|---|
Angene US | 95% | 100 mg | 638 | 5 days |
BLD Pharmatech | 95% | 250 mg | 1,325 | 30 days |
Astatech Inc | 95% | 1 g | POA | TBD |
POA = Price on application; TBD = To be determined .
Future Directions
Further research should prioritize:
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Stereoselective Synthesis: Development of asymmetric routes to access enantiopure forms.
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Biological Profiling: Screening against disease-relevant targets (e.g., GPCRs, ion channels).
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Prodrug Optimization: Investigating alternative ester prodrugs for enhanced pharmacokinetics.
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